molecular formula C10H19FO2 B8468477 Ethyl 2-fluorooctanoate CAS No. 7740-65-0

Ethyl 2-fluorooctanoate

Cat. No. B8468477
M. Wt: 190.25 g/mol
InChI Key: NFDMKHDTJTUURN-UHFFFAOYSA-N
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Patent
US05986096

Procedure details

--Quantities: partially resolved ethyl 2-fluorooctanoate 68 (44 g, 0.23 mol), 0.063M phosphate buffer (pH 7.0) (400 ml), deionised water (400 ml), Pseudomonas lipase (Amano PS) (40 mg). The experimental procedure was as described for compound 66. The hydrolysis was continued until the rate of reaction was almost zero, as indicated by a constant pH with zero addition of alkali (reaction time 5 h, 38 ml of 1M sodium hydroxide solution added i.e. 16% hydrolysis). The mixture was extracted with ether (3 times) and the combined organic solutions were washed with brine, dried (K2CO3) and evaporated. The liquid was distilled to give ethyl (R)-(+)-2-fluoroacetate 69 (30.7 g, 0.23 mol), b.p. 63° C. at 0.6 mm Hg; [α]D26 =+8.5° (c 5.9 in CHCl3).
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
compound 66
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
38 mL
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[C:3]([O:5][CH2:6][CH3:7])=[O:4].P([O-])([O-])([O-])=O.F[C@@H](CCCCCC)C(OCC)=O.[OH-].[Na+]>O>[F:1][C@H:2]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[C:3]([O:5][CH2:6][CH3:7])=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
FC(C(=O)OCC)CCCCCC
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Three
Name
compound 66
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[C@H](C(=O)OCC)CCCCCC
Step Four
Name
Quantity
38 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The hydrolysis was continued until the rate of reaction
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (3 times)
WASH
Type
WASH
Details
the combined organic solutions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The liquid was distilled

Outcomes

Product
Name
Type
product
Smiles
F[C@@H](C(=O)OCC)CCCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.23 mol
AMOUNT: MASS 30.7 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05986096

Procedure details

--Quantities: partially resolved ethyl 2-fluorooctanoate 68 (44 g, 0.23 mol), 0.063M phosphate buffer (pH 7.0) (400 ml), deionised water (400 ml), Pseudomonas lipase (Amano PS) (40 mg). The experimental procedure was as described for compound 66. The hydrolysis was continued until the rate of reaction was almost zero, as indicated by a constant pH with zero addition of alkali (reaction time 5 h, 38 ml of 1M sodium hydroxide solution added i.e. 16% hydrolysis). The mixture was extracted with ether (3 times) and the combined organic solutions were washed with brine, dried (K2CO3) and evaporated. The liquid was distilled to give ethyl (R)-(+)-2-fluoroacetate 69 (30.7 g, 0.23 mol), b.p. 63° C. at 0.6 mm Hg; [α]D26 =+8.5° (c 5.9 in CHCl3).
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
compound 66
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
38 mL
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[C:3]([O:5][CH2:6][CH3:7])=[O:4].P([O-])([O-])([O-])=O.F[C@@H](CCCCCC)C(OCC)=O.[OH-].[Na+]>O>[F:1][C@H:2]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[C:3]([O:5][CH2:6][CH3:7])=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
FC(C(=O)OCC)CCCCCC
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Three
Name
compound 66
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[C@H](C(=O)OCC)CCCCCC
Step Four
Name
Quantity
38 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The hydrolysis was continued until the rate of reaction
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (3 times)
WASH
Type
WASH
Details
the combined organic solutions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The liquid was distilled

Outcomes

Product
Name
Type
product
Smiles
F[C@@H](C(=O)OCC)CCCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.23 mol
AMOUNT: MASS 30.7 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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